2,3-Dichloro-3,3-difluoropropene

Beschreibung

Chemical Identity and Nomenclature

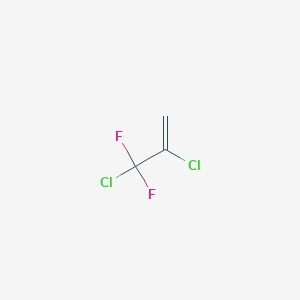

2,3-Dichloro-3,3-difluoropropene (CAS No. 2252-87-1) is a halogenated olefin with the molecular formula C₃H₂Cl₂F₂ and a molecular weight of 146.95 g/mol . Its systematic IUPAC name, 2,3-dichloro-3,3-difluoroprop-1-ene , reflects the positions of chlorine and fluorine substituents on the propene backbone. Common synonyms include HCFO-1232xf and 1232xf , which follow industry nomenclature for hydrofluoroolefins.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2252-87-1 | |

| Molecular Formula | C₃H₂Cl₂F₂ | |

| Molecular Weight | 146.95 g/mol | |

| Boiling Point | 55°C | |

| Refractive Index | 1.378 |

The compound’s structure features a double bond between C1 and C2, with chlorine atoms at C2 and C3 and fluorine atoms at C3, creating a highly polarized molecule.

Historical Development and Industrial Relevance

First synthesized in the late 20th century, this compound gained prominence as a precursor for 2,3,3,3-tetrafluoropropene (HFO-1234yf) , a low-global-warming-potential (GWP) refrigerant. Its industrial relevance stems from two key applications:

- Refrigerant Production : Catalytic fluorination of 1,1,2,3-tetrachloropropene (HCO-1230xa) yields HCFO-1232xf, which is further processed into HFO-1234yf.

- Agrochemical Intermediates : Reactions with amines (e.g., diethylamine) produce chloro-difluoroallylamines, which are building blocks for crop-protection agents.

A 2021 European Patent Office decision (T 0869/18) highlighted its role in optimizing selectivity during HFO-1234yf synthesis, emphasizing its importance in sustainable refrigeration.

Regulatory Classification and Environmental Significance

Regulatory Status:

Environmental Impact:

- Atmospheric Lifetime : ~21 days due to rapid tropospheric oxidation, minimizing stratospheric ozone impact.

- Transition Role : Replaces phased-out HCFCs (e.g., HCFC-123) in centrifugal chillers and heat pumps.

The compound’s regulatory profile supports its use in Organic Rankine Cycles and industrial heat pumps , where low-GWP fluids are mandated.

Eigenschaften

IUPAC Name |

2,3-dichloro-3,3-difluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F2/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPGBTZUBKUKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Dehydrochlorination of 1,3-Dichloro-1,1-difluoropropane

One of the most direct and industrially relevant methods for preparing 2,3-dichloro-3,3-difluoropropene involves the dehydrochlorination of 1,3-dichloro-1,1-difluoropropane under alkaline conditions with phase transfer catalysts.

Process Description

- Raw Material: 1,3-dichloro-1,1-difluoropropane

- Reaction Type: Dehydrochlorination (elimination of HCl)

- Catalysts: Phase transfer catalysts such as crown ethers, quaternary ammonium salts, quaternary phosphonium salts, or polyethylene glycol

- Alkali Source: Sodium hydroxide or potassium hydroxide aqueous solutions

- Reaction Temperature: 60–150 °C

- Reaction Time: 1–24 hours

- Molar Ratio (Alkali to Substrate): 1–5:1

- Catalyst Loading: 0.5%–5% by mass relative to substrate

Reaction Mechanism

The alkaline environment facilitates the elimination of hydrochloric acid from 1,3-dichloro-1,1-difluoropropane, promoted by the phase transfer catalyst which enhances the transfer of hydroxide ions into the organic phase, thus accelerating the reaction and improving yield.

Experimental Results Summary (Selected Examples)

| Example | Phase Transfer Catalyst Type | Catalyst Loading (%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | Crown ether | 1 | 100 | 6 | 96.3 | 95.2 |

| 2 | Quaternary ammonium salt | 3 | 120 | 8 | 97.8 | 96.5 |

| 3 | Polyethylene glycol | 5 | 150 | 12 | 98.5 | 97.8 |

| 4 | Quaternary phosphonium salt | 2 | 90 | 4 | 95.0 | 94.0 |

Note: Data synthesized from patent CN115557827A and related examples.

This method achieves high conversion and selectivity, making it suitable for industrial scale-up. The use of phase transfer catalysts is crucial for enhancing reaction efficiency.

Photochemical and Catalytic Routes Involving Chlorinated Propanol Intermediates

Another approach involves the preparation of chlorinated propanol derivatives as intermediates, which can then be converted to the target compound.

Key Steps

- Starting from 1,2-dichloroethane and methanol, 2,3-dichloro-1-propanol is synthesized in one step, often catalyzed by zeolites to improve reaction rate and yield.

- Photochemical irradiation using high-pressure mercury lamps under nitrogen atmosphere facilitates the reaction, yielding mixtures containing 2,3-dichloropropanol and related chloropropanol compounds.

- Subsequent dehydration or elimination steps convert these intermediates into this compound or related derivatives.

Reaction Conditions and Yields

- Irradiation at room temperature for 5 hours under nitrogen atmosphere.

- Gas chromatography analysis shows production of approximately 0.02–0.03 mmol of 2,3-dichloropropanol per reaction scale, with minor byproducts.

- Use of zeolite catalysts significantly improves yield and reaction rate.

This method, while more complex and less direct than dehydrochlorination, provides an alternative synthetic route especially for related chlorinated fluoropropene derivatives.

Fluorination and Azeotropic Composition Techniques

Fluorination steps and azeotropic distillation methods are often employed to purify or modify chlorofluoropropene compounds.

Azeotropic Compositions

- Mixtures of this compound with hydrogen fluoride (HF) form azeotropic or azeotrope-like compositions.

- These azeotropes facilitate separation from impurities such as pentachloropropane, tetrachloropropylene, and other halogenated byproducts.

- The azeotropic mixtures typically contain 1–80% HF by weight and 20–99% of the chlorodifluoropropene, boiling between 0 °C and 60 °C under pressures of 9–65 psia.

- This method is useful in refining and purification stages post-synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-3,3-difluoropropene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with various nucleophiles are common.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or alkanes.

Substitution: Generation of different halogenated derivatives or functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,3-Dichloro-3,3-difluoropropene has the molecular formula and is characterized by its unique structure that includes two chlorine atoms and two fluorine atoms. This configuration contributes to its reactivity and utility in various chemical processes.

Cleaning Agent and Solvent

One of the prominent applications of this compound is as a cleaning agent . It is utilized in dry cleaning and as a solvent for removing resist materials in semiconductor manufacturing. Its effectiveness stems from its ability to dissolve oils and greases while being less harmful to the environment compared to traditional solvents.

- Case Study : A study demonstrated that using this compound as a cleaning agent resulted in improved efficiency in removing residues from electronic components without damaging sensitive materials .

Intermediate for Fluorinated Compounds

This compound serves as an important intermediate in the synthesis of various fluorinated compounds. It can be converted into other useful chemicals through reactions such as fluorination and chlorination. These derivatives are often employed in refrigeration and air conditioning systems due to their favorable thermodynamic properties.

- Research Findings : Research indicates that this compound can be fluorinated to produce compounds with enhanced properties for use in heat transfer applications .

Agricultural Applications

In agriculture, this compound is utilized as a pesticide and soil fumigant. It helps control plant-parasitic nematodes and other pests that threaten crop yields.

- Toxicity Studies : Toxicological assessments have shown that while it is effective against pests, exposure must be managed carefully due to potential health risks associated with inhalation or skin contact .

Environmental Impact and Safety Considerations

Despite its utility, this compound poses certain environmental concerns. It is classified as a hazardous substance due to its flammability and potential mutagenic effects. Proper handling protocols are essential to mitigate risks associated with exposure.

- Safety Data : The compound is categorized under hazardous substances lists due to its mutagenic properties and potential for causing irritation upon contact with skin or eyes .

Summary Table of Applications

Wirkmechanismus

2,3-Dichloro-3,3-difluoropropene is compared with other similar halogenated hydrocarbons, such as 1,2-Dichloro-1,2-difluoropropane and 1,3-Dichloro-1,3-difluoropropane. These compounds share structural similarities but differ in their halogen positions and reactivity profiles. The uniqueness of this compound lies in its specific halogen arrangement, which influences its chemical behavior and applications.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Analogues

HCFO-1232xf belongs to a family of halogenated propenes with varying chlorine and fluorine substitutions. Key structural analogues include:

- HCFO-1232xc (2,3-dichloro-1,1-difluoropropene): Differs in fluorine substitution at the 1-position instead of the 3-position.

- HCFO-1232xb (1,2-dichloro-1,3-difluoropropene): Features alternate chlorine/fluorine positioning, altering steric and electronic properties.

- HCFO-1233xf (2-chloro-3,3,3-trifluoropropene): Contains a trifluoromethyl group, enhancing stability and refrigerant compatibility .

Table 1: Structural Comparison of Halogenated Propenes

| Compound | CAS Number | Molecular Formula | Key Substitutions |

|---|---|---|---|

| HCFO-1232xf | 2252-87-1 | C₃HCl₂F₂ | 2-Cl, 3-Cl, 3-F, 3-F |

| HCFO-1232xc | - | C₃HCl₂F₂ | 2-Cl, 3-Cl, 1-F, 1-F |

| HCFO-1233xf | 2730-62-3 | C₃HClF₃ | 2-Cl, 3-F, 3-F, 3-F |

| HCFO-1231xf | - | C₃HCl₃F | 2-Cl, 3-Cl, 3-Cl, 3-F |

Physical and Chemical Properties

- Azeotropic Behavior : HCFO-1232xf forms a quasi-azeotrope with HF (boiling point: ~30–40°C at 1 atm), critical for its role in refrigerant synthesis. This property is absent in isomers like HCFO-1232xc and HCFO-1232xb .

- Reactivity : HCFO-1232xf participates in nickel- and palladium-catalyzed reactions, such as carbonylative arylations and difluoroallylations, similar to its brominated analogue (3-bromo-3,3-difluoropropene) . Its electron-deficient alkene structure facilitates nucleophilic additions and cycloadditions.

Q & A

Q. What are the recommended methodologies for synthesizing 2,3-dichloro-3,3-difluoropropene in a laboratory setting?

Synthesis typically involves halogenation or fluorination reactions. A common approach is the stepwise substitution of hydrogen atoms in propene derivatives using chlorine and fluorine gas under controlled conditions. For example, chlorination can be achieved via radical-initiated reactions using UV light, while fluorination may require catalysts like SbF₃ or HF-based systems. Key factors include temperature control (e.g., 50–100°C for fluorination) and inert atmospheres to prevent side reactions. Reaction progress should be monitored using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation and final product purity .

Q. What safety protocols should be followed when handling this compound?

Due to its volatility and potential toxicity, researchers must use personal protective equipment (PPE) such as nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood with adequate ventilation. Emergency measures include immediate decontamination with water in case of skin contact and medical consultation for inhalation exposure. Storage recommendations include airtight containers at temperatures below -20°C to minimize degradation and hazardous emissions .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include boiling point, vapor pressure, and polarity, which influence reactivity and applications. Techniques like differential scanning calorimetry (DSC) determine thermal stability, while gas chromatography-mass spectrometry (GC-MS) identifies purity and degradation products. NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography elucidate structural details, such as the spatial arrangement of chlorine and fluorine substituents. Computational tools (e.g., Gaussian for DFT calculations) can predict vibrational spectra and reactivity indices .

Q. What are the best practices for long-term storage of this compound?

Store the compound in amber glass containers under nitrogen or argon to prevent oxidation and moisture ingress. For extended stability, maintain temperatures at -20°C or lower. Regularly test stored samples via GC or HPLC to monitor decomposition, especially if used in catalytic or high-temperature reactions. Label containers with hazard warnings and ensure compatibility of storage materials (e.g., avoid plasticizers that may leach into the compound) .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be resolved in academic studies?

Discrepancies in toxicity studies often arise from variations in exposure models (e.g., in vitro vs. in vivo) or analytical methods. To address this, researchers should:

- Replicate experiments across multiple model systems (e.g., rodent hepatocytes, human cell lines).

- Use standardized OECD guidelines for acute toxicity assays.

- Employ high-resolution mass spectrometry (HRMS) to quantify metabolites and identify confounding factors.

- Perform meta-analyses of existing literature while accounting for study design differences, such as dose ranges and exposure durations .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in radical-mediated processes?

Mechanistic studies require trapping intermediates (e.g., using spin-trapping agents like DMPO for ESR spectroscopy) and isotopic labeling (e.g., deuterated solvents to track hydrogen abstraction). Time-resolved FTIR or UV-vis spectroscopy can monitor transient species. Computational modeling (e.g., DFT for transition-state analysis) complements experimental data by predicting reaction pathways and activation energies. For example, chlorine radical formation during photolysis can be validated via laser flash photolysis coupled with kinetic analysis .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

Design microcosm experiments simulating natural water bodies, varying pH, temperature, and microbial communities. Use LC-MS/MS to measure degradation rates and identify transformation products (e.g., hydrolyzed or oxidized derivatives). Compare aerobic and anaerobic conditions to evaluate redox-dependent pathways. Incorporate sediment interactions to assess bioaccumulation potential. Computational models like EPI Suite can predict half-lives and partition coefficients .

Q. What advanced spectroscopic techniques are optimal for analyzing halogen bonding interactions in this compound derivatives?

Single-crystal X-ray diffraction is critical for visualizing halogen-bonded networks. Solid-state NMR (¹⁹F and ³⁵Cl) provides insights into dynamic interactions in crystalline or amorphous phases. Raman spectroscopy coupled with density functional theory (DFT) calculations can map vibrational modes associated with Cl···F or Cl···π interactions. Surface-enhanced Raman spectroscopy (SERS) may amplify signals for trace analysis in catalytic systems .

Q. How can researchers optimize synthetic yields when scaling up this compound production?

Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pressure, reagent flow rates). Use flow chemistry systems to enhance heat and mass transfer, particularly for exothermic halogenation steps. Screen catalysts (e.g., metal-organic frameworks for selective fluorination) and solvents (e.g., supercritical CO₂ for improved solubility). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing byproduct formation .

Q. What computational approaches are suitable for predicting the atmospheric oxidation pathways of this compound?

Use quantum chemical software (e.g., MOPAC, ORCA) to calculate bond dissociation energies and reaction enthalpies. Kinetic models (e.g., Kintecus) simulate interactions with hydroxyl radicals or ozone under varying atmospheric conditions. Compare results with smog chamber experiments using proton-transfer-reaction mass spectrometry (PTR-MS) to validate predicted intermediates like carbonyl chloride or trifluoroacetic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.